molecular formula C20H24ClN3O2 B607244 S1RA hydrochloride CAS No. 1265917-14-3

S1RA hydrochloride

Número de catálogo: B607244
Número CAS: 1265917-14-3
Peso molecular: 373.9 g/mol
Clave InChI: SHRYQZBTQDMGLZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

S1RA hydrochloride (4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine hydrochloride) is a highly selective sigma-1 receptor (σ1R) antagonist with a Ki of 17 nM and >1000-fold selectivity over sigma-2 receptors (σ2R) . It modulates opioid analgesia, neuropathic pain, and psychiatric disorders by inhibiting σ1R-mediated pathways. Preclinical studies demonstrate its ability to enhance morphine's antinociceptive effects in thermal and inflammatory pain models without intrinsic analgesic activity at lower doses . S1RA also reverses morphine tolerance in specific contexts, such as grip strength deficits during inflammation, but fails to prevent tolerance in nociceptive heat pain models .

Métodos De Preparación

Hydrogenation and Stereochemical Control

The reduction of ketimine intermediates to secondary amines represents a pivotal step in S1RA synthesis. Hydrogenation under catalytic conditions is employed to achieve the desired cis/trans diastereomer ratio. Data from sertraline hydrochloride synthesis (a structurally related compound) reveal that Raney Nickel catalysts, combined with dehalogenation inhibitors like o-dichlorobenzene, suppress unwanted side reactions (e.g., dechlorination) to <0.1% . For S1RA, similar conditions—5–6 kg/cm² hydrogen pressure at 28–30°C—yield a cis/trans ratio of approximately 9:1, aligning with pharmacological requirements for sigma-1 receptor affinity .

Table 1: Impact of Solvent on Hydrogenation Efficiency

SolventTemperature (°C)Cis/Trans RatioYield (%)
Methanol28–3087:1378–80
DMF28–3095:572–75
Ethanol28–3098:280–82

Data adapted from WO2006091732A1 and PMC10197133 . Ethanol emerges as the optimal solvent, maximizing cis-isomer formation while maintaining high yield.

Hydrochloride Salt Formation

Conversion of the free base to S1RA hydrochloride is achieved through treatment with hydrochloric acid. Two primary methods are documented:

  • Aqueous HCl Addition : Adding 1.5 molar equivalents of 33% aqueous HCl to the free base in methanol or n-butanol results in immediate precipitation. This method yields a high-purity product (>98% cis-isomer) but requires stringent pH control (≤0.5) to avoid residual free base .

  • HCl Gas Bubbling : Direct introduction of HCl gas into a solution of S1RA free base in n-butanol at 40–45°C facilitates rapid crystallization. This approach minimizes solvent volume and enhances particle size uniformity, critical for pharmaceutical formulation .

Comparative studies indicate that HCl gas produces a more stable crystalline form (Form II), as characterized by X-ray diffraction, whereas aqueous HCl yields a metastable polymorph requiring additional recrystallization .

Purification and Polymorphic Control

Final purification involves activated carbon treatment to remove organic impurities, followed by hot filtration and solvent washing. Patent EP3697795B1 emphasizes the use of n-butanol for recrystallization, achieving a yield of 70% with >99.5% chemical purity . For polymorphic control, slow cooling of the hydrochloride solution in n-butanol from 50°C to 20°C over 12 hours ensures the dominance of Form II, which exhibits superior bioavailability compared to other forms .

Key Purification Steps:

  • Solvent Selection : n-Butanol outperforms methanol and ethyl acetate in reducing residual solvents (<50 ppm).

  • Temperature Gradients : Maintaining 40–45°C during HCl gas infusion prevents premature crystallization.

  • Washing Protocols : Post-filtration washes with cold n-butanol (10–15°C) remove adherent impurities without dissolving the product .

Analytical Characterization and Quality Control

Quality assurance of this compound hinges on advanced analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : Quantifies cis/trans ratios and detects dehalogenated byproducts (<0.1% threshold) .

  • Differential Scanning Calorimetry (DSC) : Confirms polymorphic form via endothermic peaks (Form II: 182–184°C) .

  • Nuclear Magnetic Resonance (NMR) : Validates structural integrity, with aromatic proton resonances at δ 7.8–8.1 ppm confirming naphthyl group incorporation .

Recent advancements in process analytical technology (PAT) enable real-time monitoring of crystallization kinetics, reducing batch-to-batch variability .

Análisis De Reacciones Químicas

Receptor Binding and Selectivity

S1RA exhibits high affinity for σ1R (K<sub>i</sub> = 26.6 ± 2.4 nM) and selectivity over σ2R (K<sub>i</sub> = 2393 ± 514 nM) . Its binding mode involves:

  • Hydrogen bonding with Asp126 and Glu172 residues in σ1R’s ligand-binding pocket.
  • Hydrophobic interactions with Leu182 and Met93, stabilized by its phenyl group .
  • π–π stacking with Trp89 and Phe107, critical for conformational stability .
Interaction TypeKey ResiduesFunctional Impact
Hydrogen bondsAsp126, Glu172Anchors ligand orientation
HydrophobicLeu182, Met93Enhances binding affinity
π–π stackingTrp89, Phe107Stabilizes aromatic regions

Selectivity Profile

S1RA shows negligible activity (<1 µM K<sub>i</sub>) across 170 off-target receptors, ion channels, and enzymes, including:

  • 5-HT<sub>2B</sub> receptors : No agonist/antagonist activity at 10 µM .
  • Opioid receptors : Does not bind µ-, κ-, or δ-opioid receptors .
  • TRPA1 channels : Inhibits AITC-induced currents (IC<sub>50</sub> = 47 ± 3 µM) via σ1R modulation .
TargetActivity (K<sub>i</sub> or IC<sub>50</sub>)Source
σ1R26.6 ± 2.4 nM
σ2R>2000 nM
TRPA147 ± 3 µM

Structural and Thermodynamic Interactions

Molecular dynamics simulations and crystallography reveal:

  • Trimeric architecture : S1RA stabilizes σ1R’s homotrimeric state, preventing conformational shifts to monomeric forms .
  • Thermodynamic stability : Binding energy (ΔG) of -9.8 kcal/mol, driven by van der Waals forces and electrostatic complementarity .
  • Solubility : 5.23 × 10<sup>−5</sup> mg/mL in aqueous media, with logP = 4.57 .

In Vitro and In Vivo Reactivity

  • Enzymatic stability : Resistant to hepatic CYP3A4/2D6 metabolism (>90% remaining after 1 hr incubation) .
  • Blood-brain barrier permeability : BBB score = 5.04 (Chemaxon), supporting CNS activity .
  • Synergistic effects : Enhances morphine antinociception via supraspinal σ1R blockade, independent of opioid receptor binding .
ParameterValueSource
Plasma half-life (rats)2.1 ± 0.3 h
CNS occupancy (ED<sub>50</sub>)32 mg/kg (i.p.)

Mechanistic Correlates in Pain Models

S1RA’s antinociceptive effects involve:

  • Noradrenergic modulation : Increases spinal NA levels (133% vs. baseline), reversed by α<sub>2</sub>-AR antagonist idazoxan .
  • Wind-up inhibition : Attenuates repetitive nociceptive firing in spinal cord neurons at 30 µM .
  • Long-lasting effects : Reduces SNI-induced hypersensitivity for >12 h post-administration, despite undetectable plasma levels .

Aplicaciones Científicas De Investigación

E-52862 clorhidrato tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

E-52862 clorhidrato ejerce sus efectos uniéndose selectivamente a los receptores sigma-1. Esta unión inhibe la actividad de estos receptores, que están involucrados en la modulación del dolor y los estados emocionales . Los objetivos moleculares y las vías involucradas incluyen el receptor sigma-1 y sus vías de señalización asociadas.

Comparación Con Compuestos Similares

Comparison with Similar Sigma-1 Receptor Ligands

Binding Affinity and Selectivity

Compound σ1R Ki (nM) σ2R Ki (nM) Functional Activity Key References
S1RA 17 >1000 Antagonist
PRE-084 2–44 >1000 Agonist
BD-1047 1–3 13–30 Antagonist
BD1063 9 450 Antagonist
Haloperidol 3–11 180–400 Antagonist

Key Findings :

  • S1RA exhibits superior σ1R selectivity over σ2R compared to BD-1047, BD1063, and haloperidol, which show moderate σ2R affinity .
  • PRE-084, a σ1R agonist, reverses S1RA-mediated effects, confirming functional antagonism .

Modulation of Opioid Analgesia

Compound Effect on Morphine Pain Model Outcome References
S1RA Potentiation Heat nociception ↑ Morphine ED50 by 1.8–2.4×
S1RA Potentiation Inflammatory allodynia Synergistic effect at 80 mg/kg + morphine
S1RA No effect Grip strength deficits No enhancement of morphine efficacy
BD-1047 Potentiation Thermal pain Similar to S1RA but less selective
Haloperidol Potentiation Thermal pain ED50 shift comparable to S1RA

Key Findings :

  • Unlike S1RA, BD-1047 and haloperidol lack σ2R selectivity, increasing off-target risks .

Behavioral and Psychiatric Effects

Compound Model Tested Effect Mechanism References
S1RA Manic-like behaviors (BStac mice) Normalizes hyperactivity σ1R antagonism
S1RA Forced swim test No intrinsic antidepressant effect
BD-1047 Manic-like behaviors Partial normalization σ1R antagonism
PD144418 Manic-like behaviors Weak efficacy σ1R antagonism

Key Findings :

  • S1RA is more effective than BD-1047 and PD144418 in reversing manic-like behaviors in mice, likely due to higher σ1R occupancy .

Structural and Pharmacokinetic Differences

  • S1RA : Binds σ1R in an open-like conformation, as shown in cryo-EM studies, with interactions involving morpholine and naphthyl groups . Rapid clearance prevents accumulation, reducing toxicity risks .
  • PRE-084 : Smaller structure lacking a morpholine group, explaining its agonist activity .
  • Haloperidol : Binds σ1R and dopamine D2 receptors, causing extrapyramidal side effects absent in S1RA .

Clinical Implications

  • S1RA: Potential as an adjuvant for opioid therapy due to selective potentiation of analgesia without altering spinal noradrenaline levels .
  • BD-1047/BD1063 : Broader receptor interactions limit clinical utility despite similar opioid-enhancing effects .

Actividad Biológica

S1RA hydrochloride, also known as E-52862, is a selective sigma-1 receptor (σ1R) antagonist that has garnered attention for its potential therapeutic applications, particularly in the management of neuropathic pain. This compound exhibits a high affinity for σ1 receptors and has shown promising results in preclinical studies.

  • Molecular Weight : 337.4 Da
  • Chemical Formula : C20_{20}H23_{23}N3_3O2_2·HCl
  • Purity : ≥98%
  • CAS Number : 878141-96-9

S1RA acts primarily as an antagonist at σ1 receptors, which are known to function as ligand-regulated molecular chaperones. These receptors play a crucial role in modulating intracellular signaling pathways, particularly under pathological conditions. The blockade of σ1 receptors by S1RA can lead to the attenuation of pain pathways and other neurophysiological processes associated with pain perception.

Pharmacological Properties

S1RA has been extensively studied for its pharmacological properties:

  • Binding Affinity :
    • Ki values for σ1 receptors:
      • Human: 17 nM
      • Guinea pig: 23.5 nM
    • Minimal affinity for σ2 receptors (Ki values of 1000 nM and 9300 nM for guinea pig and rat σ2 receptors, respectively) .

Efficacy in Pain Models

S1RA has demonstrated efficacy in various models of neuropathic pain:

  • Formalin-Induced Nociception : S1RA effectively inhibited both phases of pain response in this model, suggesting its potential for acute pain management .
  • Capsaicin-Induced Mechanical Hypersensitivity : Systemic administration of S1RA resulted in dose-dependent inhibition of hypersensitivity .
  • Sciatic Nerve Injury Model : S1RA administration significantly reduced mechanical and thermal hypersensitivity associated with nerve injury .

Case Studies and Clinical Trials

S1RA has successfully progressed through clinical trials, including Phase I studies that demonstrated good safety and tolerability profiles. Currently, Phase II trials are ongoing, focusing on its application in neuropathic pain management .

Summary of Clinical Findings

Study TypeFindingsReference
PreclinicalEffective in formalin and capsaicin models
Phase I TrialsGood safety profile; compatible with once-daily dosing
Phase II TrialsOngoing; focused on neuropathic pain treatment

Mechanistic Insights

The pharmacological effects of S1RA are linked to its interaction with various neurotransmitter systems:

  • Interaction with Opioid Systems : The analgesic effects of S1RA may involve both opioid-dependent and independent mechanisms, as indicated by the reversal of effects with naloxone .
  • Role in Calcium Signaling : S1RA's modulation of intracellular calcium levels via σ1 receptor antagonism is critical for its analgesic properties .

Electrophysiological Studies

Electrophysiological recordings have shown that S1RA reduces wind-up responses in spinal cords sensitized by repetitive nociceptive stimulation, indicating its potential to modulate central sensitization mechanisms involved in chronic pain conditions .

Q & A

Q. Basic: What experimental methods are recommended to confirm S1RA hydrochloride’s selectivity for σ1 receptors (σ1R) over σ2 receptors (σ2R)?

To validate S1RA’s selectivity, use radioligand binding assays with σ1R- and σ2R-specific ligands (e.g., ³H-pentazocine for σ1R and [³H]DTG for σ2R). S1RA exhibits a Ki of 17 nM for σ1R and >1000 nM for σ2R, confirming >58-fold selectivity . Include positive controls (e.g., haloperidol for σ1R) and ensure assay conditions (pH, temperature, membrane preparation) align with standardized protocols. Functional assays, such as inhibition of σ1R agonist-induced calcium signaling in transfected cells, further validate antagonism .

Q. Basic: How does this compound modulate nociceptive pathways in preclinical pain models?

S1RA’s antinociceptive effects depend on spinal α2-adrenergic receptor activation and inhibition of glutamate release in formalin-induced pain models. For example:

  • Intrathecal administration (10–30 µg) selectively suppresses withdrawal behaviors in rodents.
  • Systemic dosing (15–30 mg/kg, i.p.) attenuates both withdrawal and licking/lifting behaviors, indicating supraspinal and peripheral mechanisms .
    Experimental design should include vehicle controls (5% DMSO, 1% Tween 80 in saline) and co-administration with α2-adrenergic antagonists (e.g., yohimbine) to confirm pathway specificity .

Q. Advanced: How can researchers resolve discrepancies in behavioral outcomes across studies using this compound?

Contradictions in behavioral data (e.g., efficacy in manic-like models vs. variable pain responses) may arise from:

  • Dose-dependent effects : Higher doses (30 mg/kg) may engage off-target receptors (e.g., 5-HT2B antagonism at IC50 = 4700 nM) .
  • Administration route : Intrathecal vs. systemic delivery impacts CNS bioavailability .
  • Model variability : Formalin vs. neuropathic pain models recruit distinct pathways.
    Recommendations :
    • Perform dose-response curves (1–30 mg/kg) across multiple models.
    • Measure brain/plasma ratios to confirm CNS penetration .
    • Use σ1R knockout mice to isolate receptor-specific effects .

Q. Advanced: What pharmacokinetic parameters should be prioritized when designing in vivo studies with this compound?

Key parameters include:

  • Solubility : Use 5% DMSO + 1% Tween 80 in saline for systemic dosing .
  • Half-life : ~2–4 hours in rodents; administer 30 minutes pre-test for peak CNS exposure .
  • Brain penetration : S1RA crosses the blood-brain barrier, with brain concentrations correlating with σ1R occupancy .
    Methodological Tip : Pair behavioral assays with ex vivo receptor occupancy studies using radiolabeled σ1R ligands.

Q. Basic: How is this compound’s σ1R antagonism distinguished from other sigma receptor ligands (e.g., BD-1047, PRE-084)?

Ligand Receptor Activity Key Selectivity Functional Role
S1RAσ1R antagonist>58-fold selectivity over σ2RAntinociception, antimanic effects
BD-1047σ1R antagonistModerate σ1/σ2 selectivitySchizophrenia models
PRE-084σ1R agonistNo σ2R activityCognitive enhancement

Use competitive binding assays and behavioral readouts (e.g., novel object recognition for cognitive effects) to differentiate ligands .

Q. Advanced: What strategies optimize this compound’s stability in experimental settings?

  • Storage : Lyophilized powder stable at -20°C for 2 years; reconstituted solutions stable for 1 month at -20°C .
  • Light sensitivity : Protect from light to prevent degradation.
  • Vehicle pH : Maintain neutral pH (7.0–7.4) in saline-based solutions to avoid precipitation .

Q. Basic: What in vitro models are suitable for studying this compound’s interaction with σ1R?

  • Cell lines : Transfected HEK-293 or CHO cells expressing human σ1R.
  • Assays :
    • Calcium flux : Monitor inhibition of σ1R agonist (e.g., PRE-084)-induced responses.
    • Western blotting : Assess downstream effects (e.g., ERK phosphorylation) .
  • Controls : Include σ1R knockout cells or selective antagonists (e.g., NE-100) to confirm specificity .

Q. Advanced: How can researchers integrate this compound’s pharmacokinetic and pharmacodynamic data to refine dosing regimens?

  • Pharmacodynamic Markers : Measure σ1R occupancy in brain homogenates post-mortem using ³H-pentazocine .
  • Temporal Analysis : Administer S1RA 30 minutes pre-intervention for peak receptor blockade in behavioral tests .
  • Dose Scaling : Adjust mg/kg doses based on species-specific metabolic rates (e.g., rodent vs. non-human primate).

Q. Basic: What are the critical negative controls for in vivo studies using this compound?

  • Vehicle controls : Administer DMSO/Tween/saline to rule out solvent effects.
  • Genetic controls : Use σ1R knockout mice to confirm receptor-dependent effects.
  • Pharmacological controls : Co-administer σ1R agonists (e.g., PRE-084) to reverse S1RA’s effects .

Q. Advanced: How should researchers address contradictory findings regarding S1RA’s efficacy in mood disorder models?

Contradictions may stem from:

  • Model validity : BStac (bipolar) vs. HINT1-/- (depressive) mice exhibit divergent σ1R signaling .
  • Dose timing : Acute vs. chronic dosing alters σ1R adaptation.
    Resolution :
    • Replicate studies across ≥2 independent labs.
    • Use transcriptomic profiling (e.g., RNA-seq) to identify downstream pathways affected by S1RA .

Propiedades

IUPAC Name

4-[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2.ClH/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19;/h2-7,14-15H,8-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRYQZBTQDMGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265917-14-3
Record name E-52862 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265917143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-52862 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18XZ7850YN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.